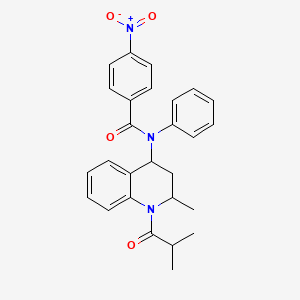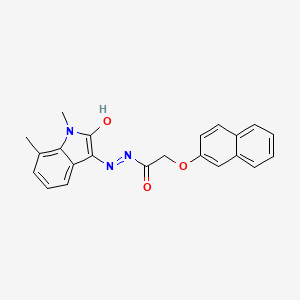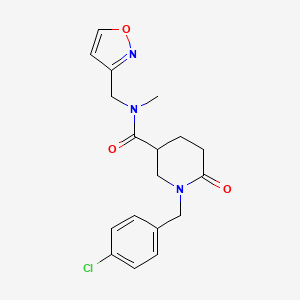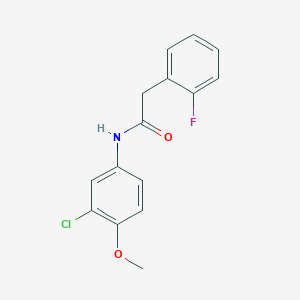![molecular formula C22H19ClN2O3 B5150909 N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was developed as a potential treatment for autoimmune diseases and has been the subject of extensive scientific research.
Mechanism of Action
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. JAK enzymes activate a family of proteins called signal transducers and activators of transcription (STATs), which in turn regulate the expression of genes involved in inflammation and immune responses. By inhibiting JAK enzymes, N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide can reduce the activity of STATs and the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide is that it is a specific inhibitor of JAK enzymes, which makes it a useful tool for studying the role of JAK-STAT signaling in the immune response. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate data interpretation. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for research on N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to JAK inhibitors. Finally, there is interest in exploring the potential of JAK inhibitors as combination therapies with other drugs, such as biologics or small molecule inhibitors of other signaling pathways.
Synthesis Methods
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide involves several steps, starting with the reaction between 4-chlorophenol and acetic anhydride to form 4-chloroacetophenone. This is then reacted with 3-aminophenol to form N-(4-chlorophenyl)-3-aminophenol. The final step involves the reaction between N-(4-chlorophenyl)-3-aminophenol and 2-methylbenzoyl chloride to form N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide.
Scientific Research Applications
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide has been the subject of extensive scientific research due to its potential as a treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. By inhibiting JAK enzymes, N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide can reduce inflammation and prevent damage to tissues and organs.
properties
IUPAC Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-5-2-3-8-20(15)22(27)25-18-7-4-6-17(13-18)24-21(26)14-28-19-11-9-16(23)10-12-19/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBKARHTSBALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)


![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)



![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)

![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)